

# An In-depth Technical Guide to 3-Nitrobiphenyl (CAS 2113-58-8)

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## Compound of Interest

Compound Name: 3-Nitrobiphenyl

Cat. No.: B1294916

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Nitrobiphenyl** (CAS 2113-58-8), a key chemical intermediate. The information is curated for professionals in research, scientific, and drug development fields, with a focus on its chemical properties, synthesis, reactivity, toxicological profile, and analytical methodologies.

## Physicochemical Properties

**3-Nitrobiphenyl** is a yellow crystalline solid.<sup>[1]</sup> Its core structure consists of a biphenyl molecule with a nitro group substituted at the 3-position of one of the phenyl rings.<sup>[1]</sup> This compound is generally insoluble in water but soluble in organic solvents such as ethanol, ether, and acetic acid.<sup>[2]</sup>

Property	Value	References
CAS Number	2113-58-8	[3]
Molecular Formula	C <sub>12</sub> H <sub>9</sub> NO <sub>2</sub>	[3][4][5]
Molecular Weight	199.21 g/mol	[3][4][5]
Appearance	Pale yellow crystalline solid	[6][7]
Melting Point	56 - 62 °C (132.8 - 143.6 °F)	[1][3]
Boiling Point	339 - 369 °C (642.2 - 696.2 °F) at 760 mmHg	[3][8]
	227 °C (440.6 °F) at 35 mmHg	[1][9]
	204 °C (399.2 °F) at 12 mmHg	[2][4]
Solubility	Insoluble in water. Soluble in hexane, toluene, and chloroform.	[1][6]
Flash Point	161 °C (321.8 °F)	[4][8]

## Synthesis and Reactivity

**3-Nitrobiphenyl** is primarily used as a precursor in the synthesis of other organic compounds, particularly in the manufacturing of dyes and pharmaceuticals.[1] The nitro group is a strong electron-withdrawing group, which influences the molecule's reactivity, making it a key intermediate for various chemical transformations.[6]

Several methods are employed for the synthesis of nitrobiphenyls, including:

- **Suzuki-Miyaura Coupling:** This palladium-catalyzed cross-coupling reaction of a halo-nitrobenzene with a phenylboronic acid is a common and efficient method for creating the biphenyl structure.[10]
- **Ullmann Reaction:** This method involves the copper-catalyzed coupling of two aryl halides. While effective, it often requires high temperatures.[4][9]

- Gomberg-Bachmann Reaction: This reaction synthesizes biaryls through the coupling of a diazonium salt with an aromatic compound.[\[11\]](#)

A primary reaction of **3-Nitrobiphenyl** is the reduction of its nitro group to form 3-Aminobiphenyl, a crucial building block in further organic synthesis.

## Experimental Protocols

### Synthesis of **3-Nitrobiphenyl** via Suzuki-Miyaura Coupling (Representative Protocol)

This protocol outlines a general procedure for the synthesis of **3-Nitrobiphenyl** using a Suzuki-Miyaura coupling reaction.

#### Materials:

- 1-Bromo-3-nitrobenzene
- Phenylboronic acid
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triphenylphosphine ( $\text{PPh}_3$ )
- 2M Aqueous sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) solution
- n-Propanol
- Ethyl acetate
- Deionized water
- Anhydrous sodium sulfate
- Celite

#### Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-3-nitrobenzene (1.0 eq), phenylboronic acid (1.1 eq), and n-propanol.

- Stir the mixture to dissolve the solids.
- Add palladium(II) acetate (e.g., 0.003 eq), triphenylphosphine (e.g., 0.01 eq), 2M aqueous sodium carbonate solution (e.g., 2.5 eq), and deionized water.
- Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and add deionized water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **3-Nitrobiphenyl** by recrystallization or column chromatography.<sup>[6]</sup>

#### Reduction of **3-Nitrobiphenyl** to 3-Aminobiphenyl (Representative Protocol)

This protocol describes a general method for the catalytic hydrogenation of **3-Nitrobiphenyl**.

Materials:

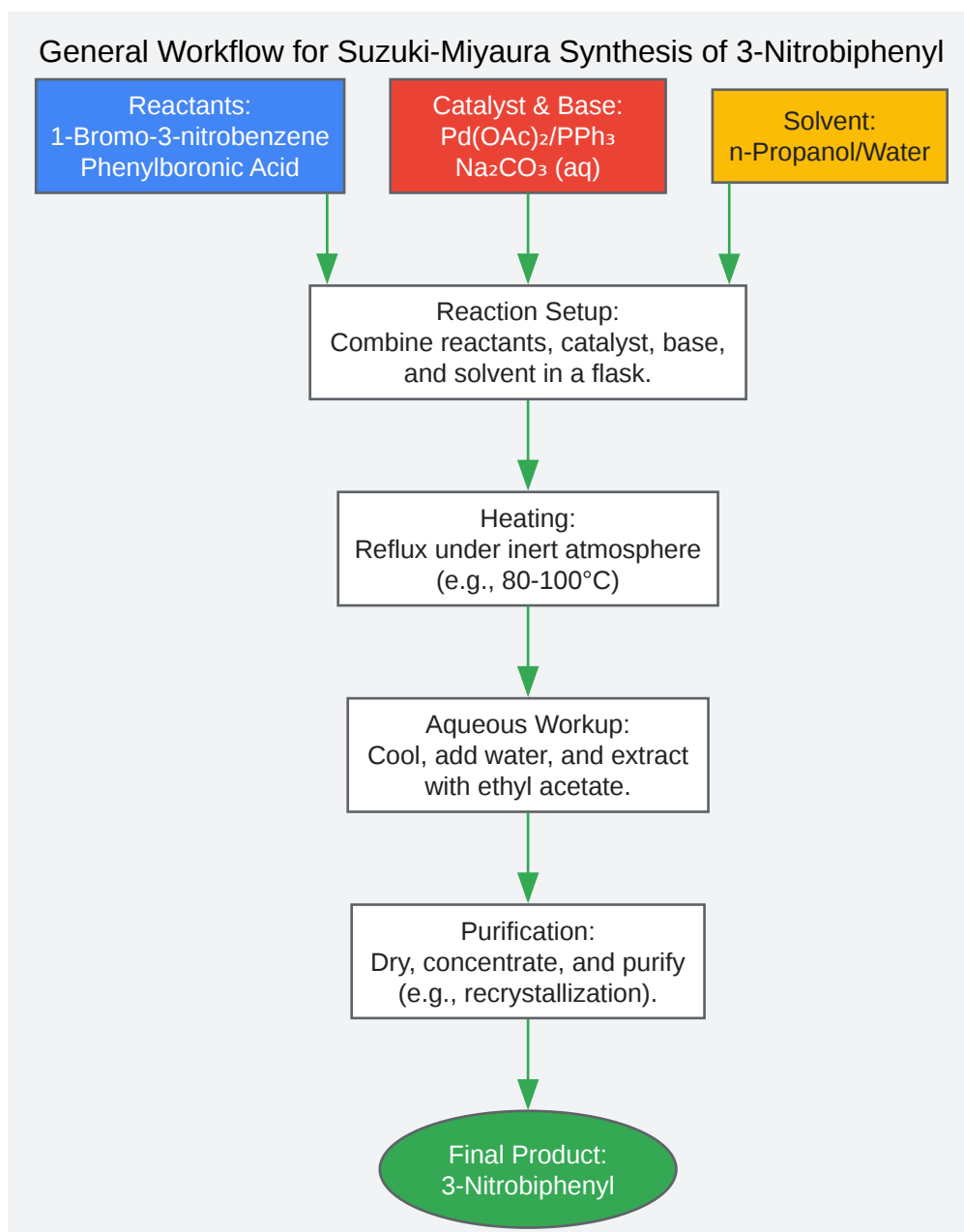
- **3-Nitrobiphenyl**
- 10% Palladium on carbon (Pd/C)
- Ethanol or Methanol
- Hydrogen gas (H<sub>2</sub>)
- Filtration apparatus (e.g., Celite pad)

Procedure:

- In a hydrogenation vessel (e.g., a Parr bottle), dissolve **3-Nitrobiphenyl** (1.0 eq) in a suitable solvent such as ethanol.

- Carefully add 10% Palladium on carbon catalyst (typically 5-10% by weight of the substrate).
- Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
- Pressurize the vessel with hydrogen gas (e.g., 25-50 psi) and shake or stir the mixture at room temperature.
- Monitor the reaction by observing the cessation of hydrogen uptake.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
- Wash the filter cake with the solvent used in the reaction.
- Combine the filtrates and remove the solvent under reduced pressure to yield 3-Aminobiphenyl.[3]

## Synthesis Workflow



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Caption: General workflow for the Suzuki-Miyaura synthesis of **3-Nitrobiphenyl**.

## Toxicological Profile

**3-Nitrobiphenyl** is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[12] As with many nitroaromatic compounds, there are concerns about its potential for mutagenicity and carcinogenicity, and appropriate safety precautions should be taken during handling.[1] The toxicological properties have not been fully investigated.[3]

Hazard Information	Description	References
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled. May cause skin irritation.	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[12]</a>
Carcinogenicity	Potential carcinogenic properties have been noted.	<a href="#">[1]</a>
Mutagenicity	Potential mutagenic properties have been noted.	<a href="#">[1]</a>
Environmental Hazard	Considered a potential environmental hazard.	<a href="#">[1]</a>

#### Handling and Safety Precautions:

- Use in a well-ventilated area or under a fume hood.[\[1\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[1\]](#)
- Avoid breathing dust, fume, gas, mist, vapors, or spray.[\[1\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)
- Store in a tightly closed container in a dry, well-ventilated place.[\[5\]](#)

## Analytical Methods

The detection and quantification of **3-Nitrobiphenyl** are typically performed using chromatographic techniques.

## Experimental Protocols

### Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Protocol)

#### Instrumentation:

- Gas chromatograph equipped with a mass spectrometer (GC-MS).
- Capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

#### Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of the **3-Nitrobiphenyl** sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a known concentration (e.g., 10 µg/mL).[9]
- Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. A split or splitless injection mode can be used depending on the concentration.
- GC Separation: Use a temperature program to separate the components of the sample. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the **3-Nitrobiphenyl**.
- MS Detection: The mass spectrometer will ionize the eluted compounds (commonly using electron ionization) and detect the resulting fragments. The mass spectrum of **3-Nitrobiphenyl** will show a characteristic fragmentation pattern, including the molecular ion peak.
- Quantification: For quantitative analysis, an internal standard can be used, and a calibration curve should be prepared using standard solutions of **3-Nitrobiphenyl**.

#### High-Performance Liquid Chromatography (HPLC) Analysis (General Protocol)

##### Instrumentation:

- HPLC system with a UV detector.
- Reversed-phase C18 column.

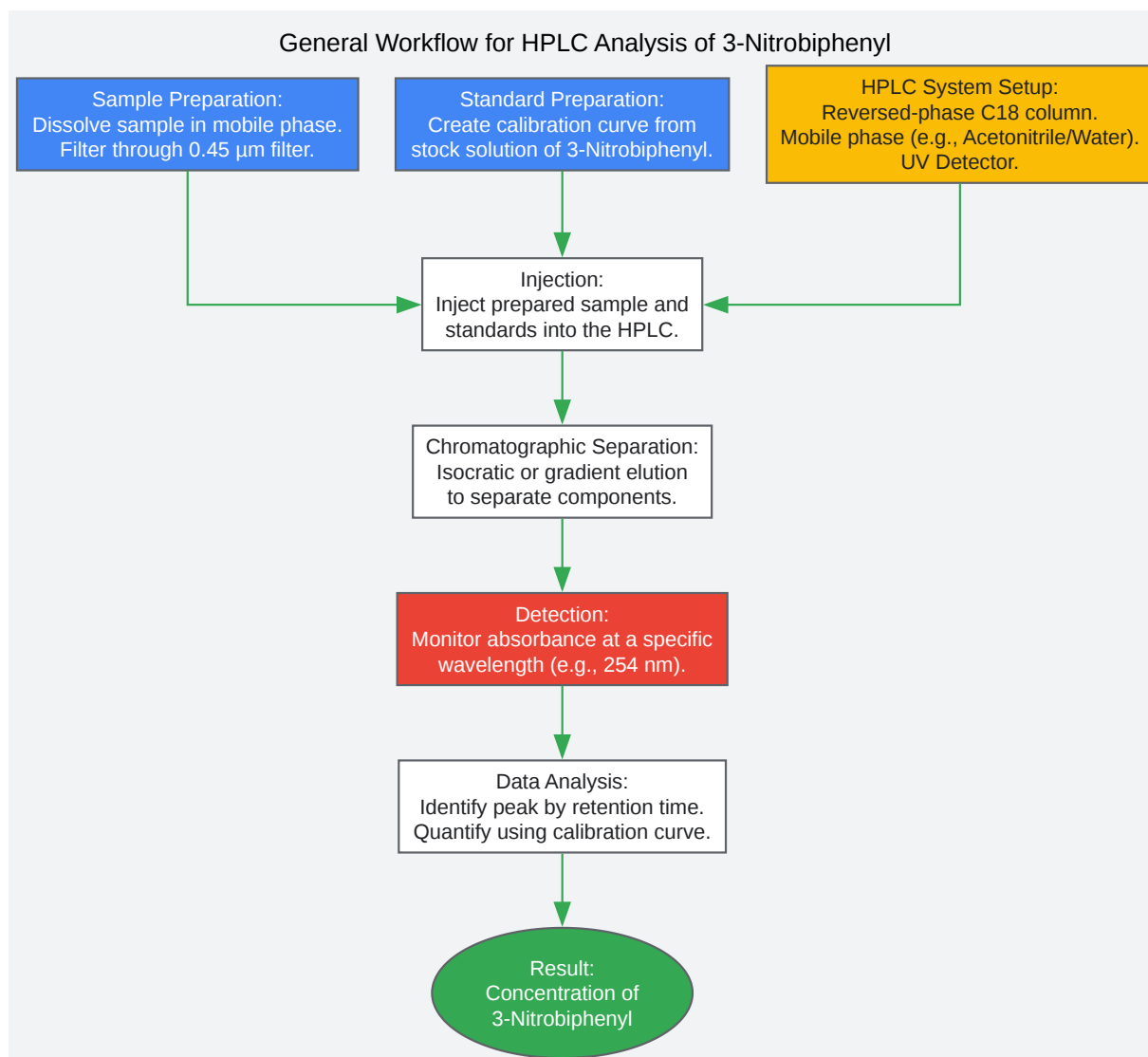
##### Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio will depend on the specific column and desired separation.



- **Standard and Sample Preparation:** Prepare a stock solution of **3-Nitrobiphenyl** in the mobile phase or a compatible solvent. Create a series of calibration standards by diluting the stock solution. Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration within the calibration range. Filter all solutions through a 0.45  $\mu\text{m}$  filter before injection.<sup>[13]</sup>
- **Chromatographic Conditions:** Set the flow rate (e.g., 1.0 mL/min) and the UV detection wavelength (e.g., 254 nm or another wavelength of maximum absorbance for **3-Nitrobiphenyl**).
- **Injection and Analysis:** Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
- **Data Analysis:** Identify the **3-Nitrobiphenyl** peak in the chromatogram based on its retention time compared to the standards. Quantify the amount of **3-Nitrobiphenyl** in the sample by comparing its peak area to the calibration curve.

## Analytical Workflow



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Caption: General workflow for the HPLC analysis of **3-Nitrobiphenyl**.

## Applications in Research and Drug Development

The primary role of **3-Nitrobiphenyl** in drug development is as a chemical intermediate. The nitro group can be readily reduced to an amino group, providing a pathway to various aniline derivatives. These aromatic amines are common structural motifs in many active

pharmaceutical ingredients (APIs). The biphenyl scaffold itself is also present in numerous drugs.

While direct biological signaling pathways for **3-Nitrobiphenyl** are not well-documented, its metabolism and the biological activity of its derivatives are of interest to researchers. For instance, the metabolic reduction of nitroaromatic compounds can lead to reactive intermediates that may exhibit cytotoxic or mutagenic effects. Understanding these metabolic pathways is crucial in the safety assessment of any drug candidate derived from a nitroaromatic precursor.

Studies on related nitroaromatic compounds have shown that their biological effects, including cytotoxicity against cancer cell lines, are an area of active research. The nitro group can be a pharmacophore, but its potential for toxicity requires careful consideration in drug design.<sup>[14]</sup> Therefore, while **3-Nitrobiphenyl** is a valuable synthetic tool, its presence or the presence of a nitroaromatic moiety in a final drug candidate necessitates thorough toxicological and metabolic evaluation.

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